5-(2-chloro-4-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
Overview
Description
5-(2-chloro-4-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
The synthesis of 5-(2-chloro-4-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-4-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-(1H-pyrrol-1-yl)benzoyl chloride in the presence of a base such as triethylamine to yield the desired oxadiazole compound. Industrial production methods may involve optimization of these steps to enhance yield and purity .
Chemical Reactions Analysis
5-(2-chloro-4-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium hydroxide.
Cyclization: The oxadiazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-(2-chloro-4-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-(2-chloro-4-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
When compared to similar compounds, 5-(2-chloro-4-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole stands out due to its unique combination of structural features and reactivity. Similar compounds include:
5-(4-chloro-2-nitrophenyl)-2-furoic acid: This compound shares the nitrophenyl group but has a different heterocyclic ring, leading to distinct chemical properties.
2-amino-5-(2-chloro-5-nitrophenyl)-4-pyrimidinethioglycolic acid: This compound has a similar nitrophenyl group but differs in its overall structure and reactivity.
The uniqueness of this compound lies in its oxadiazole ring, which imparts stability and versatility, making it valuable for various applications .
Properties
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O3/c19-16-11-14(23(24)25)7-8-15(16)18-20-17(21-26-18)12-3-5-13(6-4-12)22-9-1-2-10-22/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESNNCVAABKVAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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